N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide
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Overview
Description
N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of trifluoromethyl groups, a cyclopropylmethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.
Attachment of the Benzyl Group: The benzyl group with trifluoromethyl substituents can be introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the cyclopropylmethyl group.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The trifluoromethyl groups on the benzyl ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The pathways involved would be determined by the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Bis(trifluoromethyl)benzyl)piperidine-4-carboxamide: Lacks the cyclopropylmethyl group.
N-(3,5-Dimethylbenzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide: Has methyl groups instead of trifluoromethyl groups.
N-Benzyl-4-(cyclopropylmethyl)piperidine-4-carboxamide: Lacks the trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups and the cyclopropylmethyl group in N-(3,5-Bis(trifluoromethyl)benzyl)-4-(cyclopropylmethyl)piperidine-4-carboxamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C19H22F6N2O |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-(cyclopropylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22F6N2O/c20-18(21,22)14-7-13(8-15(9-14)19(23,24)25)11-27-16(28)17(10-12-1-2-12)3-5-26-6-4-17/h7-9,12,26H,1-6,10-11H2,(H,27,28) |
InChI Key |
HZELMRIHKROBIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CCNCC2)C(=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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